molecular formula C16H15N3S B5685470 N-(2-ethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine

N-(2-ethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine

Cat. No.: B5685470
M. Wt: 281.4 g/mol
InChI Key: GRWZQIBFFXVSFP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-ethylphenylamine with 4-bromopyridine and thiourea. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions can be conducted in various solvents depending on the specific reagents used.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiazole ring or other functional groups.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(2-ethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
  • N-(2-chlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
  • N-(2-bromophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine

Uniqueness

N-(2-ethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-12-5-3-4-6-14(12)18-16-19-15(11-20-16)13-7-9-17-10-8-13/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWZQIBFFXVSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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